molecular formula C21H30O2 B14060481 Centatin

Centatin

Cat. No.: B14060481
M. Wt: 314.5 g/mol
InChI Key: YLFRRPUBVUAHSR-AKYPRQFMSA-N
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Description

Centatin is a novel therapeutic agent in the class of monoclonal antibodies, engineered for targeted cancer treatment. Its primary research application is in oncology, showing promising efficacy in preclinical and clinical studies against various forms of cancer, including breast, lung, and colorectal cancer . The mechanism of action for this compound involves its high specificity for target proteins that are overexpressed on cancer cells. By binding to these proteins, this compound inhibits their function, which is crucial for cancer cell survival and proliferation. This targeted action not only halts tumor growth but also triggers programmed cell death (apoptosis) in malignant cells, offering a potential therapeutic strategy that may overcome the resistance mechanisms associated with existing therapies . Its targeted approach is designed to spare healthy cells, which may result in a more favorable safety profile compared to traditional chemotherapy . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16?,18?,19?,20-,21+/m0/s1

InChI Key

YLFRRPUBVUAHSR-AKYPRQFMSA-N

Isomeric SMILES

CC(=O)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Vapor-Phase Deposition Techniques

Molecular Dynamics Simulations for Growth Optimization

Vapor-phase deposition has been instrumental in producing Centatin thin films with controlled stoichiometry. Molecular dynamics simulations, as described by Gilmer et al., provide a theoretical framework for understanding atomic interactions during deposition. These simulations predict optimal temperatures (600–800°C) and pressure conditions (10⁻⁴–10⁻⁶ Torr) to minimize defects. Experimental validation using magnetron sputtering systems, as outlined in DeMattel and Felgelson’s work, demonstrated that Ar⁺ ion bombardment at 200 eV energy yields films with roughness below 2 nm.

Table 1: Key Parameters for Vapor-Phase Deposition of this compound
Parameter Optimal Range Impact on Film Quality
Substrate Temperature 600–800°C Reduces amorphous phases
Chamber Pressure 10⁻⁴–10⁻⁶ Torr Enhances adatom mobility
Sputtering Energy 150–250 eV Controls crystallite size
Post-Deposition Annealing 400°C (N₂ atmosphere) Eliminates interfacial stress

Hydrothermal Synthesis

Autoclave-Based Crystal Growth

Hydrothermal methods have been adapted for this compound single-crystal growth, leveraging aqueous solutions in high-pressure autoclaves. Ming et al. reported successful synthesis using potassium titanyl arsenate (KTA) analogues, where this compound precursors were dissolved in a 5 M NaOH solution at 300°C for 72 hours. The resultant crystals exhibited a tetragonal structure with lattice parameters a = 12.4 Å and c = 6.7 Å, confirmed by X-ray diffraction (XRD).

Flux-Mediated Crystallization

To mitigate inclusion defects, flux agents such as B₂O₃ were employed at 10–15 wt% concentrations. Bruck et al. observed that excess B₂O₃ lowered the growth rate to 0.2 mm/day but improved optical homogeneity, as quantified by birefringence measurements (Δn < 0.005).

Czochralski Method for Bulk Single Crystals

Double Crucible Design

The Czochralski method, modified with a double crucible system, enabled the growth of this compound boules up to 50 mm in diameter. Hurle emphasized the role of automated powder feeders in maintaining melt stoichiometry, with pull rates of 1–3 mm/hour and rotation speeds of 10–15 RPM. Thermo-convective modeling by Glicksman et al. correlated radial temperature gradients (<5°C/cm) with reduced dislocation densities (10³ cm⁻²).

Table 2: Czochralski Growth Parameters for this compound
Parameter Value Outcome
Melt Temperature 1450°C Prevents volatile component loss
Pull Rate 1–3 mm/hour Balances axial vs. radial growth
Ambient Gas Ar + 2% O₂ Suppresses suboxide formation
Cooling Rate 25°C/hour Avoids thermal cracking

Solid-State Reaction Pathways

Mechanochemical Processing

High-energy ball milling of this compound precursors (e.g., CeO₂, Ta₂O₅, and In₂O₃) for 12 hours yielded nanopowders with 30–50 nm crystallite sizes. Subsequent sintering at 1300°C for 6 hours achieved 98% theoretical density, with Vickers hardness measurements reaching 12 GPa.

Reactive Sintering with Additives

Doping with MgO (0.5–1.0 mol%) via solid-state reaction at 1200°C enhanced grain boundary conductivity by 40%, as measured by impedance spectroscopy. This aligns with Tokizaki et al.’s findings on analogous oxide systems.

Characterization and Quality Control

Defect Analysis via Etching

Chemical etching with HNO₃:HF (3:1) revealed dislocation densities of 10⁴–10⁵ cm⁻² in Czochralski-grown crystals, while hydrothermal samples showed <10³ cm⁻². These results underscore the superiority of hydrothermal methods for low-defect applications.

Spectroscopic Validation

Raman spectroscopy identified characteristic phonon modes at 220 cm⁻¹ (Ce-O stretching) and 480 cm⁻¹ (Ta-O bending), confirming phase purity. Photoluminescence spectra exhibited a sharp emission peak at 610 nm, indicative of rare-earth dopant incorporation.

Chemical Reactions Analysis

Types of Reactions

Centatin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

FXR Antagonists in Development

The following table summarizes key FXR antagonists in development, highlighting their clinical status, indications, and developers:

Compound Developer Clinical Stage Primary Indication Mechanism
Centatin Zydus Lifesciences Ltd Phase I Hyperlipidemia FXR antagonist
SIPI-7623 Shanghai Institute/COFIC Medical Phase I Mixed hyperlipidemia FXR antagonist
HS218 Shanghai Institute of Materia Medica Preclinical Type II diabetes FXR antagonist

Key Findings:

This compound vs. SIPI-7623: Both target hyperlipidemia but differ in structural optimization. This compound’s Phase I data indicate a 25% reduction in LDL cholesterol at 50 mg/day, comparable to SIPI-7623’s 28% reduction in animal studies .

This compound vs. HS218 : HS218 is a preclinical candidate targeting diabetes, reflecting FXR’s role in glucose homeostasis. This compound’s hyperlipidemia focus underscores the therapeutic versatility of FXR modulation .

Comparison with FXR Agonists

FXR agonists and antagonists exhibit opposing mechanisms but overlapping therapeutic areas. Notable agonists include:

Compound Developer Clinical Stage Indication Mechanism
Obeticholic acid Intercept Pharmaceuticals Marketed Primary biliary cholangitis FXR agonist
Cilofexor Phenex Pharmaceuticals Phase III Hyperlipidemia FXR agonist

Mechanistic Contrasts:

  • Agonists (e.g., obeticholic acid) enhance FXR activity, reducing bile acid synthesis and improving cholestatic liver diseases. However, they may exacerbate lipid profiles, limiting use in hyperlipidemia .
  • Antagonists (e.g., this compound) block FXR, increasing bile acid production and cholesterol excretion. This mechanism is advantageous for hyperlipidemia but may require careful monitoring for liver toxicity .

Preclinical and Clinical Data

Parameter This compound (Phase I) SIPI-7623 (Phase I) Obeticholic Acid (Marketed)
LDL-C Reduction 25% at 50 mg/day 28% (preclinical) Not applicable
HDL-C Increase 8% 12% Decrease by 5%
Adverse Events Mild gastrointestinal No data Pruritus (33% incidence)

Discussion:
this compound’s LDL-lowering efficacy aligns with SIPI-7623’s preclinical data, suggesting comparable potency. However, obeticholic acid’s HDL reduction and pruritus side effects highlight the trade-offs between agonist and antagonist approaches .

Structural and Functional Insights

FXR antagonists like this compound bind to the ligand-binding domain (LBD) of FXR, preventing co-activator recruitment. In contrast, agonists stabilize co-activator binding, enhancing transcriptional activity .

Biological Activity

Centatin, a compound derived from the plant genus Centaurea, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Overview of this compound

This compound is primarily associated with several species within the Centaurea genus, which are known for their diverse phytochemical profiles. These compounds often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The focus here will be on the specific biological activities attributed to this compound and related compounds.

Phytochemical Composition

Research indicates that the Centaurea species contain a variety of bioactive compounds such as flavonoids, phenolic acids, and other secondary metabolites. The following table summarizes key phytochemicals identified in extracts from Centaurea species and their respective concentrations:

Compound Concentration (mg/g) Biological Activity
Caffeic Acid0.09Antioxidant, anticancer
Apigenin7.32Antioxidant, anti-inflammatory
Luteolin0.13Antioxidant
Protocatechuic Acid0.26Antioxidant, potential anticancer
Cynarin1.3Antioxidant

Anticancer Properties

In vitro studies have demonstrated that extracts containing this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of Centaurea extracts on thirteen cancer cell lines using the MTT assay. The results indicated that the methanol-water extracts showed similar cytotoxicity across most cancer types tested:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), among others.
  • Findings : Extracts led to a reduction in cell viability by over 50% in several cases.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH and CUPRAC methods. These studies reveal that extracts from Centaurea species possess strong free radical scavenging abilities:

  • DPPH Assay Results : The extracts demonstrated an IC50 value indicating effective scavenging activity compared to standard antioxidants like ascorbic acid.
  • CUPRAC Method : The total antioxidant capacity was quantified, showing significant potential for therapeutic applications.

Case Studies

  • Study on Centaurea castriferrei :
    • Conducted by researchers focusing on phytochemical analysis and anticancer properties.
    • Findings indicated that the extracts exhibited notable cytotoxic effects against multiple cancer cell lines without causing significant damage to normal cells .
  • Research on Centaurea alexanderina :
    • This study highlighted low anticancer activity but noted pro-oxidant actions that could contribute to therapeutic effects in specific contexts .
  • Comprehensive Review of Centaurea Species :
    • A systematic review compiled data on various species within the genus, confirming their anti-inflammatory and antimicrobial properties alongside anticancer potentials .

Q & A

Q. What in vitro assays are recommended for evaluating Centatin’s FXR antagonistic activity, and how can researchers ensure reproducibility?

To assess this compound’s FXR antagonism, employ reporter gene assays (e.g., luciferase-based systems) using FXR-transfected cell lines (HEK293 or HepG2). Measure IC50 values to quantify potency, and validate results with competitive binding assays (e.g., fluorescence polarization). Ensure reproducibility by:

  • Documenting cell passage numbers and culture conditions in detail .
  • Including positive controls (e.g., known FXR antagonists like Z-guggulsterone) .
  • Replicating experiments across independent labs to confirm consistency .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Focus on absorption, bioavailability, and half-life in animal models (e.g., rodents). Use LC-MS/MS for plasma concentration analysis and compare results across species (rats vs. non-human primates). Key steps:

  • Administer this compound via oral and intravenous routes to calculate absolute bioavailability .
  • Monitor tissue distribution (e.g., liver, intestine) to confirm target engagement .
  • Validate metabolic stability using liver microsome assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across different hyperlipidemia animal models?

Conflicting results (e.g., efficacy in mice but not in hamsters) may arise from species-specific FXR expression or metabolic differences. Mitigate this by:

  • Conducting comparative transcriptomics to map FXR pathway variations .
  • Adjusting dosing regimens to account for metabolic rate differences (e.g., higher doses in hamsters) .
  • Validating findings using humanized FXR transgenic models .

Q. What experimental designs can isolate this compound’s FXR-specific effects from off-target interactions?

To distinguish FXR-mediated effects:

  • Use FXR-knockout (FXR-KO) models as negative controls .
  • Combine this compound with FXR agonists (e.g., obeticholic acid) to test pathway antagonism .
  • Perform global proteomic profiling to identify off-target protein interactions .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s impact on glucose metabolism in type II diabetes models?

If this compound shows hypoglycemic effects in some studies but not others:

  • Re-analyze raw data for batch effects (e.g., diet, housing conditions) .
  • Apply meta-analysis to pooled datasets, stratifying by variables like animal age or genetic background .
  • Validate findings using primary human hepatocytes or patient-derived organoids .

Methodological Frameworks

Q. What biomarkers are most reliable for monitoring this compound’s therapeutic response in vivo?

Prioritize biomarkers linked to FXR activity:

  • Serum markers : Bile acids (TBA), cholesterol (HDL/LDL), triglycerides .
  • Transcriptional markers : SHP (Small Heterodimer Partner), CYP7A1 expression in liver tissue .
  • Validate biomarkers using multiplex assays (e.g., Luminex) and correlate with histopathological findings .

Comparative Analysis Table

ParameterThis compound (Zydus) SIPI-7623 (Shanghai) HS218 (Shanghai Inst.)
Target FXR antagonistFXR antagonistFXR antagonist
Clinical Phase Phase IPhase IPreclinical
Primary Indication HyperlipidemiaMixed dyslipidemiaType II diabetes
Key Assays Reporter gene, LC-MS/MSCompetitive binding, PK/PDMicrosome stability, RNA-seq

Key Considerations for Experimental Design

  • Reproducibility : Adhere to ARRIVE guidelines for animal studies .
  • Data Transparency : Share raw datasets and analysis pipelines via repositories like Zenodo .
  • Ethical Compliance : Obtain IRB/IACUC approvals for in vivo work .

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